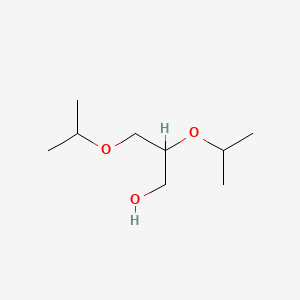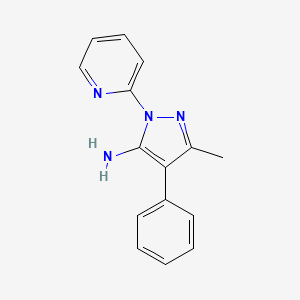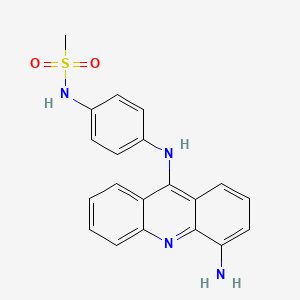
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone can be compared with other benzofuran derivatives, such as:
- 2-Butylbenzofuran-3-yl (4-hydroxyphenyl)ketone
- 5,7-dibromo-2-benzofuranyl (3,5-dimethyl-1-piperidinyl)methanone
- (2S,3S)-2,3-dihydro-3-hydroxymethyl-2-(4-hydroxyphenyl)-5-(E)-propenylbenzofuran These compounds share a similar benzofuran core but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential uses.
属性
分子式 |
C10H6ClFO2 |
|---|---|
分子量 |
212.60 g/mol |
IUPAC 名称 |
1-(6-chloro-5-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H6ClFO2/c1-5(13)9-3-6-2-8(12)7(11)4-10(6)14-9/h2-4H,1H3 |
InChI 键 |
VAOQPFNVGMNFKX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


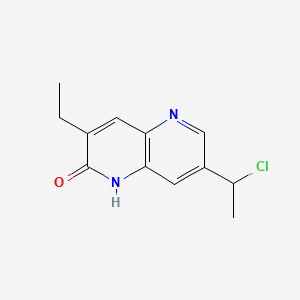
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
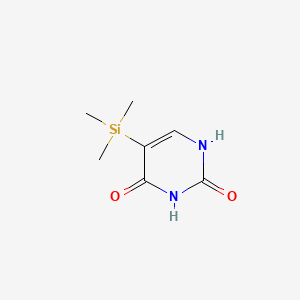
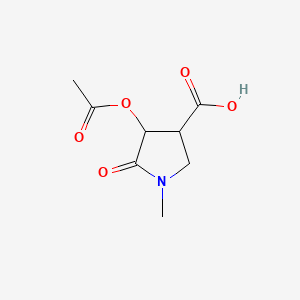
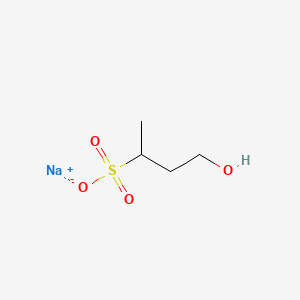
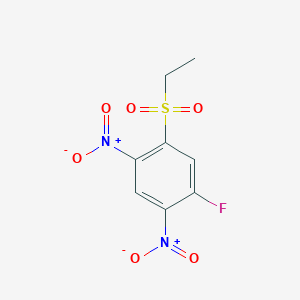

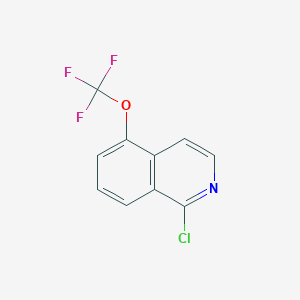

![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
